5-Ethoxy-2-methyl-3,7-dinitrochromen-4-one
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Overview
Description
5-Ethoxy-2-methyl-3,7-dinitrochromen-4-one is a synthetic organic compound with the molecular formula C12H10N2O7. It belongs to the class of chromen-4-one derivatives, which are known for their diverse chemical and biological properties .
Scientific Research Applications
5-Ethoxy-2-methyl-3,7-dinitrochromen-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes and pigments due to its chromen-4-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-methyl-3,7-dinitrochromen-4-one typically involves the nitration of 5-ethoxy-2-methylchromen-4-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the 3 and 7 positions of the chromen-4-one ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration reactions in specialized reactors designed to handle corrosive acids and control reaction temperatures. The product would then be purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-methyl-3,7-dinitrochromen-4-one can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles like amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 5-Ethoxy-2-methyl-3,7-diaminochromen-4-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-Ethoxy-2-carboxy-3,7-dinitrochromen-4-one.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-methyl-3,7-dinitrochromen-4-one involves its interaction with various molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects. The chromen-4-one core can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethoxy-2-methyl-3,7-diaminochromen-4-one
- 5-Ethoxy-2-carboxy-3,7-dinitrochromen-4-one
- 5-Methoxy-2-methyl-3,7-dinitrochromen-4-one
Uniqueness
5-Ethoxy-2-methyl-3,7-dinitrochromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and nitro groups allows for diverse chemical modifications and potential biological activities .
Properties
IUPAC Name |
5-ethoxy-2-methyl-3,7-dinitrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O7/c1-3-20-8-4-7(13(16)17)5-9-10(8)12(15)11(14(18)19)6(2)21-9/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZMJLXETWPWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC2=C1C(=O)C(=C(O2)C)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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